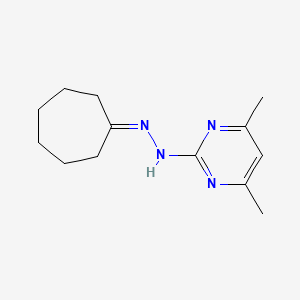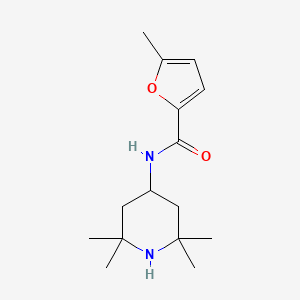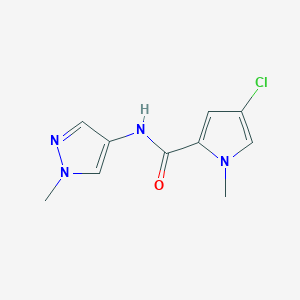
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide, also known as MPB, is a chemical compound that has been extensively researched for its potential applications in various fields. MPB is a synthetic compound that belongs to the class of pyrrole-based compounds. It has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism of Action
The mechanism of action of 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide is not fully understood. However, it is believed that 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has also been found to activate certain cellular pathways that are involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been found to activate certain cellular pathways that are involved in the regulation of cell growth and apoptosis. Additionally, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have anti-inflammatory properties and has been shown to reduce inflammation in various animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for further research in the field of cancer treatment. Additionally, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases.
However, there are also some limitations to using 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide in lab experiments. One of the main limitations is the lack of understanding of its mechanism of action. This makes it difficult to fully understand its potential applications and to develop effective drugs based on its properties. Additionally, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has not been extensively studied in human trials, so its safety and efficacy in humans are not fully understood.
Future Directions
There are several future directions for research on 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide. One area of research is in the development of drugs based on its anti-cancer properties. 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for further research in the field of cancer treatment.
Another area of research is in the development of drugs for the treatment of inflammatory diseases. 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have anti-inflammatory properties, which could be useful in the development of drugs for the treatment of diseases such as rheumatoid arthritis and inflammatory bowel disease.
Overall, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide is a promising compound that has the potential to be used in various fields of science. Further research is needed to fully understand its properties and to develop effective drugs based on its properties.
Synthesis Methods
The synthesis of 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide involves several steps. The first step involves the reaction of 4-methylbenzoyl chloride with 1-methylpyrazole to form 4-methyl-N-(1-methylpyrazol-4-yl)benzamide. This intermediate is then reacted with pyrrole in the presence of a catalyst to form the final product, 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide.
Scientific Research Applications
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been extensively studied for its potential applications in various fields of science. One of the main areas of research is in the field of cancer treatment. 4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O/c1-12-5-6-13(9-15(12)20-7-3-4-8-20)16(21)18-14-10-17-19(2)11-14/h3-11H,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOLQDUMAWWOIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CN(N=C2)C)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(1-methylpyrazol-4-yl)-3-pyrrol-1-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-[4-(3-fluorobenzoyl)piperazine-1-carbonyl]phenyl]cyclopropanecarboxamide](/img/structure/B7539654.png)











![3'-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7539758.png)